2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane
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Overview
Description
“2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane” is a chemical compound with the CAS Number: 13379-85-6 . It has a molecular weight of 196.27 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Epoxidation of Sulfones : The study by Jackson, Standen, & Clegg (1991) discusses the epoxidation of γ-oxygenated-α,β-unsaturated sulfones with lithium or potassium tert-butyl peroxide, leading to the synthesis of syn-2-(phenylsulfonyl)oxiranes and anti-2-(phenylsulfonyl)oxiranes. This research highlights the potential of using oxiranes in selective organic synthesis processes, particularly in stereoselective reactions (Jackson, Standen, & Clegg, 1991).
Inhibition of Matrix Metalloproteinase 2 (MMP2) : Tao, Fisher, Shi, Mobashery, & Schlegel (2010) explored the inhibition mechanism of MMP2 by (4-Phenoxyphenylsulfonyl)methylthiirane, highlighting the application of oxirane derivatives in biomedical research, particularly in the development of selective inhibitors for certain enzymes (Tao et al., 2010).
Genetic and Chromosomal Effects : Schweikl, Schmalz, & Weinmann (2004) investigated the effects of oxiranes, including 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane, on genetic endpoints such as micronuclei formation and gene mutations in mammalian cells. This research provides insights into the potential genetic and cytotoxic effects of oxiranes, which is critical for understanding their safety and environmental impact (Schweikl, Schmalz, & Weinmann, 2004).
Synthesis and Physical Properties of Oxirane Esters : Jie & Zheng (1988) focused on the synthesis of 2,2'-oxirane fatty esters and examined some of their physical properties. This study contributes to the understanding of oxirane derivatives' chemical properties and potential applications in industrial chemistry (Jie & Zheng, 1988).
Determination of ee of α-Chiral Amines : Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs (2005) presented the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for analyzing mixtures of amines. This research showcases the application of oxirane derivatives in analytical chemistry, particularly in chiral resolution processes (Rodríguez-Escrich et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[(2-methylsulfanylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPTWWOAYRPTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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